molecular formula C8H12O4S B12574501 Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate CAS No. 338766-56-6

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate

Cat. No.: B12574501
CAS No.: 338766-56-6
M. Wt: 204.25 g/mol
InChI Key: CVJFPNGGDQSWRZ-UHFFFAOYSA-N
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Description

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate is an organic compound with a complex structure that includes both ester and thioether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with a thiol compound under basic conditions, followed by oxidation to introduce the hydroxymethylidene group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles like amines, alcohols, and thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Substituted esters

Scientific Research Applications

Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modification of biomolecules, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(hydroxymethylidene)-3-oxobutanoate: Lacks the methylsulfanyl group, making it less versatile in certain reactions.

    Methyl 2-(hydroxymethylidene)-4-(methylsulfanyl)-3-oxobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-(hydroxymethylidene)-4-(methylthio)-3-oxobutanoate: Similar but with a different sulfur-containing group.

Uniqueness

This compound is unique due to the presence of both ester and thioether functional groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

338766-56-6

Molecular Formula

C8H12O4S

Molecular Weight

204.25 g/mol

IUPAC Name

ethyl 2-(hydroxymethylidene)-4-methylsulfanyl-3-oxobutanoate

InChI

InChI=1S/C8H12O4S/c1-3-12-8(11)6(4-9)7(10)5-13-2/h4,9H,3,5H2,1-2H3

InChI Key

CVJFPNGGDQSWRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CO)C(=O)CSC

Origin of Product

United States

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